molecular formula C9H8ClFO2 B14047098 1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one

1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one

Cat. No.: B14047098
M. Wt: 202.61 g/mol
InChI Key: ODSIMESMIDVUPB-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-hydroxyacetophenone with thionyl chloride to introduce the chloro group. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one is unique due to the combination of chloro, fluoro, and hydroxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO2/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,1H3

InChI Key

ODSIMESMIDVUPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)O)Cl

Origin of Product

United States

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